[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate
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Overview
Description
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate is an organic compound with a complex structure It consists of a phenylethyl group attached to a trichloromethylpropan-2-yl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate typically involves the reaction of (1S)-1-phenylethanol with 1,1,1-trichloro-2-methylpropan-2-yl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonates and carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include various carbonates, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate exerts its effects involves the interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release active intermediates that interact with enzymes and other proteins, modulating their activity. The phenylethyl group can enhance the compound’s binding affinity to certain receptors, leading to specific biological effects.
Comparison with Similar Compounds
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate can be compared with other similar compounds such as:
- [(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbamate
- [(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) ether
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the phenylethyl and trichloromethylpropan-2-yl carbonate groups in this compound provides distinct properties that make it valuable for specific research and industrial applications.
Properties
CAS No. |
174745-01-8 |
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Molecular Formula |
C13H15Cl3O3 |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
[(1S)-1-phenylethyl] (1,1,1-trichloro-2-methylpropan-2-yl) carbonate |
InChI |
InChI=1S/C13H15Cl3O3/c1-9(10-7-5-4-6-8-10)18-11(17)19-12(2,3)13(14,15)16/h4-9H,1-3H3/t9-/m0/s1 |
InChI Key |
ZABKWDNLEZHWQQ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC(=O)OC(C)(C)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)OC(C)(C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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